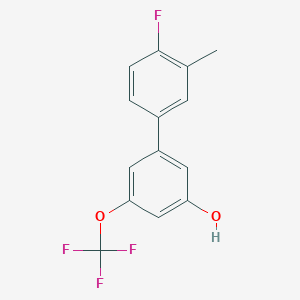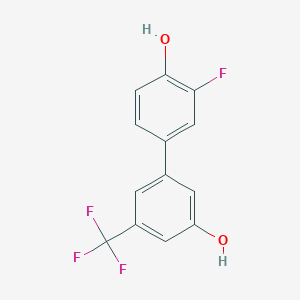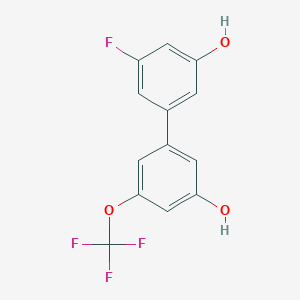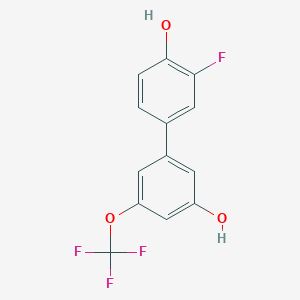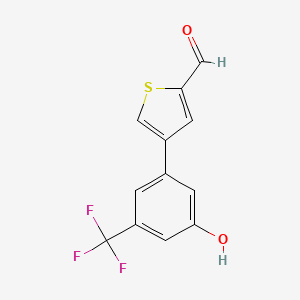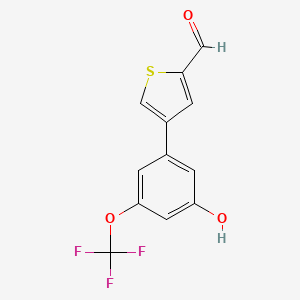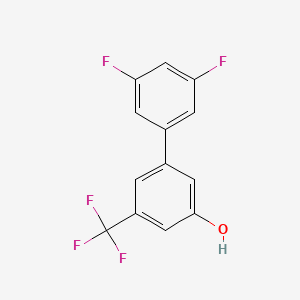
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is a type of compound that has been used in various scientific research applications. It is an aromatic compound with a molecular formula of C8H6F5O2. It is a colorless solid that is soluble in water and ethanol and has a melting point of 80-82 °C. This compound has a wide range of applications, including use as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed to act as an electron-donating group, which allows it to interact with other molecules and form new compounds. It is also believed to act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it is believed to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It is also believed to have the potential to act as a neuroprotective agent, which could be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of this compound is its low solubility in water, which makes it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into its mechanism of action may lead to new ways to use this compound in various scientific research applications. Additionally, further research into its potential use as a neuroprotective agent could lead to new treatments for neurological disorders. Finally, further research into its solubility in water could lead to new ways to use this compound in various experiments.
Métodos De Síntesis
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. The most common method involves the reaction of 2,4-difluorobenzaldehyde with trifluoromethyltrimethylsilane in the presence of a base such as potassium carbonate. This reaction yields a trifluoromethoxy derivative of the aldehyde, which is then treated with an acid such as hydrochloric acid to yield the desired product.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-8-1-2-11(12(15)5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYNRVDDDMTUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686579 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261984-08-0 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

